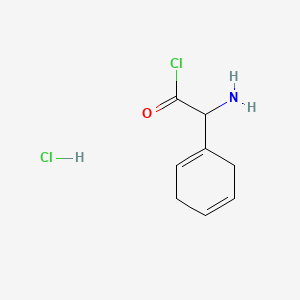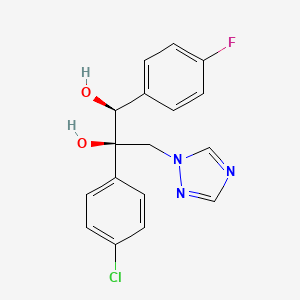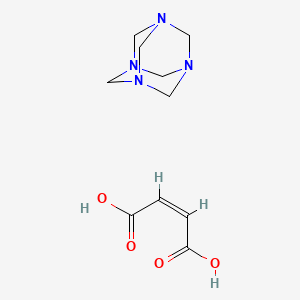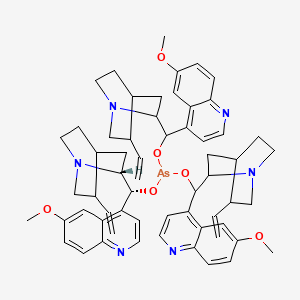
Tris((8alpha)-6'-methoxycinchonan-9(R)-ol) arsenite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite is a complex organoarsenic compound It is characterized by the presence of an arsenite core bonded to three molecules of (8alpha)-6’-methoxycinchonan-9®-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite typically involves the reaction of arsenic trioxide with (8alpha)-6’-methoxycinchonan-9®-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{As}_2\text{O}_3 + 3 \text{(8alpha)-6’-methoxycinchonan-9®-ol} \rightarrow \text{Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite can undergo various chemical reactions, including:
Oxidation: The arsenite core can be oxidized to arsenate under certain conditions.
Reduction: The compound can be reduced to form arsenic trioxide and (8alpha)-6’-methoxycinchonan-9®-ol.
Substitution: The (8alpha)-6’-methoxycinchonan-9®-ol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using suitable solvents and catalysts.
Major Products Formed
Oxidation: Arsenate derivatives.
Reduction: Arsenic trioxide and free (8alpha)-6’-methoxycinchonan-9®-ol.
Substitution: New organoarsenic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic effects in treating certain types of cancer.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite involves its interaction with cellular components. The arsenite core can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenic Trioxide: A simpler arsenic compound with similar toxicological properties.
Arsenate Compounds: Oxidized forms of arsenite compounds.
Organoarsenic Compounds: Other compounds containing arsenic bonded to organic ligands.
Uniqueness
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite is unique due to its specific structure and the presence of (8alpha)-6’-methoxycinchonan-9®-ol ligands. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
94138-87-1 |
|---|---|
Molekularformel |
C60H69AsN6O6 |
Molekulargewicht |
1045.1 g/mol |
IUPAC-Name |
[(R)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] arsorite |
InChI |
InChI=1S/C60H69AsN6O6/c1-7-37-34-65-25-19-40(37)28-55(65)58(46-16-22-62-52-13-10-43(68-4)31-49(46)52)71-61(72-59(56-29-41-20-26-66(56)35-38(41)8-2)47-17-23-63-53-14-11-44(69-5)32-50(47)53)73-60(57-30-42-21-27-67(57)36-39(42)9-3)48-18-24-64-54-15-12-45(70-6)33-51(48)54/h7-18,22-24,31-33,37-42,55-60H,1-3,19-21,25-30,34-36H2,4-6H3/t37?,38?,39?,40?,41?,42?,55-,56?,57?,58-,59?,60?,61?/m1/s1 |
InChI-Schlüssel |
RHJWUDDRYOYURK-QLUGMFLWSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3CC4CCN3CC4C=C)O[As](OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O[As](OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


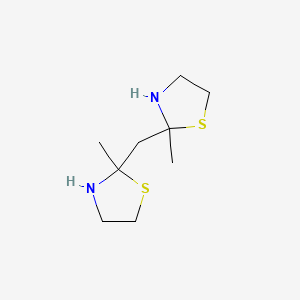
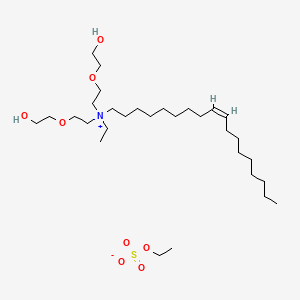
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
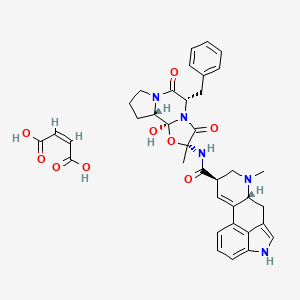
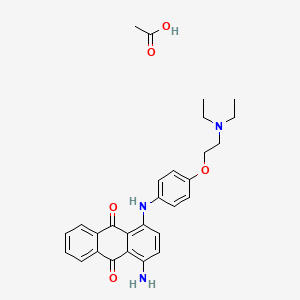


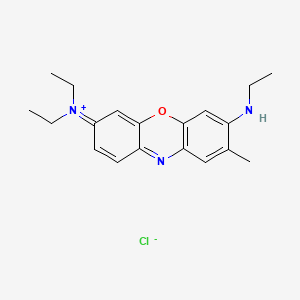
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)

